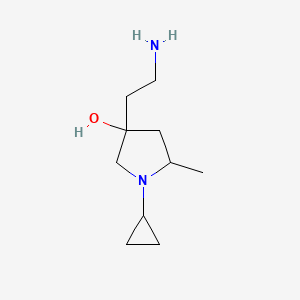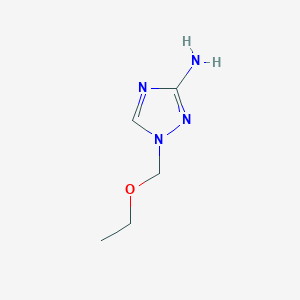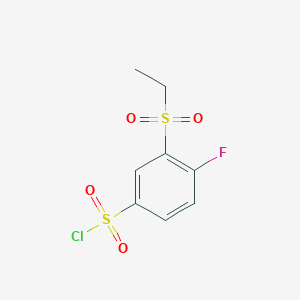![molecular formula C9H20N2 B13173729 1-[(Ethylamino)methyl]cyclohexan-1-amine](/img/structure/B13173729.png)
1-[(Ethylamino)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ethylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a cyclohexane derivative with an ethylamino group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[(Ethylamino)methyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Ethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine.
Cyclohexylamine: A related compound with similar structural features.
Ethylamine: Another related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring and an ethylamino group
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-(ethylaminomethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-2-11-8-9(10)6-4-3-5-7-9/h11H,2-8,10H2,1H3 |
InChI Key |
HPJJIZJQWMLOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)


![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)


![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)

![1-[2-(Aminomethyl)azepan-1-YL]-2-methylpropan-1-one](/img/structure/B13173723.png)

